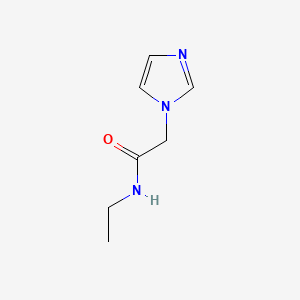
6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridone derivative that has a pentafluoroethyl group attached to the pyridine ring, which makes it a highly fluorinated compound. This compound has been extensively studied for its unique properties and potential applications in different fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Coordination Chemistry and Photocatalytic Activities
A study explored the synthesis of penta-pyridyl type ligands, which rapidly coordinate with 3d element cations, yielding complexes with metal center dependent structural features. These complexes demonstrated photocatalytic activity in water reduction, showcasing the potential of such ligands in developing water reducing catalysts (WRCs) with significant turnover numbers (Bachmann et al., 2013).
Synthetic Methodologies
Pentafluoropyridine (PFP) has been utilized in a study for the deoxyfluorination of carboxylic acids to acyl fluorides and a one-pot amide bond formation, highlighting its efficiency in synthesizing amides with high yields under mild conditions (Brittain & Cobb, 2021).
Structural and Spectroscopic Characterization
Research on cobalt(II) complexes with uracil-containing ligands and their theoretical studies clarified the solid state behavior of these complexes, providing insights into the structures and properties of metal complexes with potential applications in material science and catalysis (Koz et al., 2010).
Solvent-Free Synthesis Approaches
A solvent-free synthesis approach for 2,4,6-triarylpyridine derivatives was developed, demonstrating the potential of pyridines in various applications due to their biological and pharmaceutical properties. This method emphasizes the environmental benefits of solvent-free reactions (Maleki, 2015).
Modular Synthesis of Pyridines
A one-pot reaction sequence enabled the regioselective synthesis of polysubstituted and fused pyridines, showcasing a simple, modular approach using readily available materials without the need for transition-metal catalysts (Song et al., 2016).
Propriétés
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDPMIVCSMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)
![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)
![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)


![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)




